Emodepside

Description

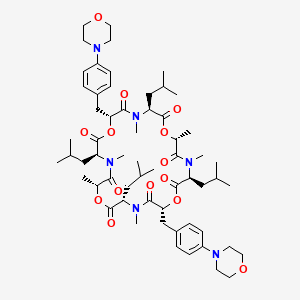

Structure

2D Structure

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQMTKVVAMWKNY-YSXLEBCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H90N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165799 | |

| Record name | Emodepside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1119.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155030-63-0 | |

| Record name | Emodepside [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodepside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emodepside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMODEPSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emodepside's Mechanism of Action on Nematode Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic cyclooctadepsipeptide, is a broad-spectrum anthelmintic effective against a range of gastrointestinal and filarial nematodes, including strains resistant to classical drug classes like benzimidazoles and macrocyclic lactones.[1] Its novel mode of action is centered on the modulation of specific nematode ion channels, leading to neuromuscular inhibition and paralysis. This technical guide provides an in-depth exploration of this compound's molecular targets, the signaling pathways it hijacks, and the experimental methodologies used to elucidate its mechanism. The primary molecular target has been identified as the SLO-1 potassium channel, a large-conductance, calcium-activated potassium (BK) channel.[1][2] A secondary target, the latrophilin-like receptor (LAT-1), is also implicated, particularly in mediating effects on the nematode pharynx.[2][3][4] This document consolidates current knowledge, presents quantitative data for comparative analysis, details experimental protocols, and uses pathway diagrams to offer a comprehensive resource for researchers in parasitology and pharmacology.

Core Molecular Targets

The anthelmintic activity of this compound is primarily mediated through its interaction with two key proteins in the nematode neuromuscular system: the SLO-1 potassium channel and the latrophilin-like receptor, LAT-1.

Primary Target: The SLO-1 Potassium Channel

Genetic and electrophysiological evidence firmly establishes the SLO-1 channel as the principal target of this compound.[2][5] SLO-1 channels are voltage- and calcium-activated potassium channels that play a critical role in regulating neuronal excitability and muscle function.[6]

-

Mechanism of Action: this compound acts as a potent opener of the nematode SLO-1 channel.[2][6] By binding to the channel, it causes a significant increase in potassium ion (K+) efflux from neurons and muscle cells.[1] This leads to hyperpolarization of the cell membrane, making it more difficult for the cell to fire action potentials. The resulting decrease in neuronal and muscle activity leads to a flaccid paralysis of the worm, inhibiting locomotion, pharyngeal pumping, and egg-laying.[1][7] Studies have shown that this compound can directly open C. elegans SLO-1a channels even in the absence of increased intracellular calcium, and this effect is largely irreversible upon washout.[2][8]

-

Target Specificity: The anthelmintic specificity of this compound is underpinned by its differential activity on nematode versus host SLO-1 orthologues. While this compound can modulate human BK channels (KCNMA1), its effect is distinct and less pronounced. It causes a strong, sustained activation of nematode SLO-1 channels, whereas its effect on human channels is a transient facilitation followed by inhibition.[9][10] For instance, 100 nM this compound strongly facilitates C. elegans SLO-1 currents but has a biphasic effect on the human orthologue.[9][11]

Secondary Target: The Latrophilin-1 (LAT-1) Receptor

The latrophilin-1 (LAT-1) receptor, a G protein-coupled receptor (GPCR), was one of the first identified targets for this compound's parent compound, PF1022A.[3] While not essential for all of this compound's effects, it plays a significant role in specific tissues.

-

Mechanism of Action: this compound binds to the LAT-1 receptor, which is expressed in the pharynx and other neurons.[3][12] This binding is thought to activate a Gqα protein signaling cascade, leading to the release of an unidentified inhibitory neurotransmitter that acts on postsynaptic membranes to induce paralysis, particularly of the pharyngeal musculature.[3]

-

Tissue-Specific Effects: The involvement of LAT-1 appears to be context-dependent. In C. elegans, mutants lacking the lat-1 gene show resistance to this compound's inhibition of pharyngeal pumping.[12][13] However, these mutants remain susceptible to the drug's paralytic effects on locomotion, which are mediated by the direct action of this compound on SLO-1 channels in body wall muscle and motor neurons.[1][4][13] This indicates a dual mechanism where this compound can act independently on SLO-1 or via a LAT-1 pathway depending on the tissue.

Signaling Pathways

This compound triggers neuromuscular inhibition through at least two distinct pathways, which can be visualized as follows.

Direct SLO-1 Channel Activation Pathway

This pathway is considered the primary mechanism for this compound's broad anthelmintic effects on locomotion and muscle function. It is independent of the LAT-1 receptor.

Caption: Direct activation of the SLO-1 channel by this compound.

LAT-1 Receptor-Mediated Pathway

This pathway is particularly relevant for the inhibition of pharyngeal pumping and involves a G-protein signaling cascade.

Caption: LAT-1 receptor-mediated signaling pathway of this compound.

Quantitative Data on this compound-Channel Interaction

The potency of this compound has been quantified in various nematode species and against different channel orthologues. The following tables summarize key findings from electrophysiological studies.

| Parameter | Channel | Expression System | Value | Reference |

| Current Facilitation | C. elegans SLO-1 | HEK293 cells | +73.0 ± 17.4% (at 100 nM) | [9][11] |

| Current Modulation | Human KCNMA1 | HEK293 cells | +33.5 ± 9% (transient), then -52.6 ± 9.8% (sustained) (at 100 nM) | [9][11] |

| EC₅₀ | B. malayi SLO-1f | Xenopus oocytes | 5 ± 1 µM | [14] |

Table 1: Effect of this compound on SLO-1 Channel Currents.

| Species | SLO-1 Splice Variant | EC₅₀ (nM) | Reference |

| Onchocerca volvulus | Ovo-SLO-1a | 22.8 | [10] |

| Onchocerca volvulus | Ovo-SLO-1b | 18.2 | [10] |

| Onchocerca volvulus | Ovo-SLO-1c | 16.0 | [10] |

| Onchocerca volvulus | Ovo-SLO-1d | 17.2 | [10] |

| Onchocerca volvulus | Ovo-SLO-1e | 16.4 | [10] |

| Onchocerca ochengi | Ooc-SLO-1a | 16.5 | [10] |

| Onchocerca ochengi | Ooc-SLO-1b | 14.8 | [10] |

Table 2: Half-maximal effective concentration (EC₅₀) of this compound on Onchocerca spp. SLO-1 Splice Variants Expressed in Xenopus Oocytes.

Key Experimental Protocols

The characterization of this compound's action on ion channels relies heavily on heterologous expression systems coupled with electrophysiological recording techniques.

Heterologous Expression and Electrophysiology in Xenopus laevis Oocytes

This system is widely used to study ion channel function due to the large size of the oocytes and their ability to efficiently express exogenous proteins.[15][16]

Protocol Outline:

-

Gene Cloning: The full-length cDNA of the target slo-1 gene from the nematode of interest is cloned into a suitable expression vector.

-

cRNA Synthesis: Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid DNA template.

-

Oocyte Preparation: Oocytes are surgically harvested from adult female Xenopus laevis frogs and defolliculated, typically using collagenase treatment.[17]

-

cRNA Injection: A defined amount of cRNA (e.g., 15-50 ng) is injected into the cytoplasm of Stage V-VI oocytes. Oocytes are then incubated for 2-7 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte expressing the channel is placed in a recording chamber and perfused with a recording solution (e.g., OR2 medium).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is held at a set voltage (e.g., -80 mV).

-

Voltage steps are applied (e.g., from -60 mV to +80 mV in 20 mV increments for 500 ms) to elicit channel opening and record ionic currents.[10]

-

This compound is applied via the perfusion system at various concentrations, and changes in the recorded currents are measured to determine its effect (e.g., activation, potentiation) and to generate concentration-response curves.[10]

-

Caption: Workflow for analyzing this compound's effect on SLO-1 in Xenopus oocytes.

Patch-Clamp Electrophysiology in Mammalian Cells (HEK293)

This technique offers higher resolution recordings, including single-channel analysis, and is used to study the detailed biophysical changes induced by this compound.

Protocol Outline:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid containing the slo-1 gene. A co-transfection with a marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.

-

Cell Preparation: 24-48 hours post-transfection, cells are prepared for recording.

-

Whole-Cell Patch-Clamp Recording:

-

A glass micropipette with a ~1 µm tip diameter, filled with an intracellular solution containing a known concentration of free Ca²⁺, is pressed against a transfected cell.

-

Suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

-

A further pulse of suction ruptures the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (the "whole-cell" configuration).

-

The cell is voltage-clamped, and currents are recorded in response to voltage steps, similar to the TEVC protocol.

-

This compound is applied to the bath solution, and its effect on the whole-cell SLO-1 currents is recorded and analyzed.[9]

-

-

Single-Channel Recording (Excised Patch): For more detailed analysis, after forming a giga-seal, the pipette can be pulled away to excise a small patch of membrane. This allows for the recording of currents through individual ion channels, providing insight into how this compound affects channel open probability and conductance.[18]

Conclusion and Future Directions

The mechanism of action for this compound is uniquely centered on the potent and selective activation of the nematode SLO-1 potassium channel, with a secondary, tissue-specific role for the LAT-1 receptor. This dual-target engagement distinguishes it from all other major anthelmintic classes and is the basis for its efficacy against multi-drug-resistant parasite populations.[1][10] The detailed understanding of its interaction with the SLO-1 channel, supported by robust quantitative and electrophysiological data, provides a solid foundation for its current use in veterinary medicine and its promising development for treating human onchocerciasis.[10][19]

Future research should focus on:

-

Structural Biology: Elucidating the high-resolution structure of this compound bound to the nematode SLO-1 channel to precisely map the binding site and inform the design of next-generation derivatives.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance, likely involving polymorphisms in the slo-1 gene, to proactively manage the drug's long-term efficacy.

-

Comparative Pharmacology: Expanding the quantitative analysis across a wider range of parasitic nematodes to better predict the clinical spectrum of activity.

By continuing to build on this detailed molecular understanding, the scientific community can optimize the use of this compound and leverage its unique mechanism to develop novel strategies for combating parasitic nematode infections globally.

References

- 1. This compound AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with this compound | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and this compound Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Characterization of the Ca2+-gated and voltage-dependent K+-channel Slo-1 of nematodes and its interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Cyclooctadepsipeptide Anthelmintic this compound Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis | PLOS Pathogens [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural variation in Caenorhabditis elegans responses to the anthelmintic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The latrophilins, “split-personality” receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Xenopus Oocyte Electrophysiology in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 16. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 18. DSpace [dr.lib.iastate.edu]

- 19. Development of this compound as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration | PLOS Pathogens [journals.plos.org]

Emodepside: A Technical Guide to a Novel Anthelmintic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, represents a significant advancement in anthelmintic therapy. Its novel mode of action, targeting both the latrophilin receptor and the SLO-1 potassium channel in nematodes, provides a crucial tool against parasites resistant to conventional drug classes. This technical guide offers an in-depth exploration of this compound, covering its synthesis, dual mechanism of action, and extensive biological activity. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent nematicidal agent.

Introduction

The rise of anthelmintic resistance in parasitic nematodes poses a significant threat to both human and animal health. This compound, a cyclic octadepsipeptide, has emerged as a promising solution due to its efficacy against a broad spectrum of nematodes, including those resistant to other anthelmintic classes.[1] It is a semi-synthetic derivative of PF1022A, a natural product of the fungus Mycelia sterilia, which is found in the leaves of Camellia japonica.[2][3] This guide provides a detailed technical overview of this compound for professionals in the field of parasitology and drug development.

Synthesis

The synthesis of this compound from its natural precursor, PF1022A, is a targeted semi-synthetic process. The core structure of PF1022A, a 24-membered cyclooctadepsipeptide, is chemically modified to enhance its anthelmintic properties. The key modification involves the addition of a morpholine ring to the para-position of each of the two D-phenyllactic acid residues within the PF1022A molecule.[2] This chemical alteration results in the formation of this compound, a compound with improved potency and a broader spectrum of activity.[2]

Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting two distinct proteins in the neuromuscular system of nematodes. This multifaceted approach contributes to its high efficacy and its ability to overcome resistance to other anthelmintics.

Latrophilin Receptor (LAT-1)

One of the primary targets of this compound is the latrophilin receptor (LAT-1), a G-protein coupled receptor located on presynaptic neurons.[4] Binding of this compound to LAT-1 is thought to initiate a signaling cascade that ultimately leads to the release of an inhibitory neuropeptide. This results in the paralysis of the pharyngeal muscles, inhibiting feeding, and also affects somatic musculature, leading to impaired locomotion.[4] In C. elegans, the effects on pharyngeal pumping are mediated by LAT-1.

SLO-1 Potassium Channel

The second, and equally critical, target of this compound is the SLO-1 potassium channel, a large-conductance, calcium-activated potassium channel.[4][5] this compound directly interacts with and opens the SLO-1 channel, causing an efflux of potassium ions from neurons and muscle cells.[5][6] This leads to hyperpolarization of the cell membrane, which inhibits neuronal firing and muscle contraction, resulting in a flaccid paralysis of the nematode.[4] Genetic studies have shown that nematodes with non-functional SLO-1 channels are resistant to this compound, highlighting the critical role of this channel in its anthelmintic activity.[5]

The following diagram illustrates the proposed signaling pathway of this compound's action on the latrophilin receptor.

The direct action of this compound on the SLO-1 channel is depicted in the following diagram.

Quantitative Data Summary

The biological activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy and pharmacokinetic data.

Table 1: In Vitro Efficacy of this compound against Various Nematode Species

| Nematode Species | Life Stage | IC50 (µM) after 24h | IC50 (µM) after 72h | Reference |

| Trichuris muris | L1 | 3.7 | - | [7] |

| Trichuris muris | Adult | < 0.3 | < 0.05 | [7] |

| Ancylostoma ceylanicum | L3 | ~0.9 | ~0.9 | [7] |

| Ancylostoma ceylanicum | Adult | < 0.005 | < 0.0025 | [7] |

| Necator americanus | L3 | ~0.8 | ~0.08 | [7] |

| Necator americanus | Adult | < 0.005 | < 0.0025 | [7] |

| Heligmosomoides polygyrus | L3 | ~0.9 | ~0.2 | [7] |

| Heligmosomoides polygyrus | Adult | ~0.8 | ~0.2 | [7] |

| Strongyloides ratti | L3 | ~0.7 | ~0.25 | [7] |

| Strongyloides ratti | Adult | ~0.75 | ~0.36 | [7] |

| Brugia malayi (female) | Adult | 0.447 | - | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Host Species | Nematode Species | Dose (mg/kg) | Route | Efficacy (% worm reduction) | ED50 (mg/kg) | Reference |

| Mouse | Trichuris muris | 75 | Oral | 100 | 1.2 | [7] |

| Hamster | Ancylostoma ceylanicum | 2.5 | Oral | 100 | - | [7] |

| Hamster | Necator americanus | 10 | Oral | 100 | 0.5 | [7] |

| Mouse | Onchocerca lienalis (microfilariae) | ≥5 x 1.56 | - | Significant reduction | - | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | Reference |

| Modified-release tablet | 1 | Oral | 3.77 | 2.32 | 1,510 | [9][10] |

| Feline topical solution | 1 | Oral | 11.1 | 2.01 | 3,923 | [9][10] |

| Feline topical solution | 3 | Topical | 0.035 | - | 2,405 | [9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to study the effect of this compound on SLO-1 channel activity.

Workflow Diagram:

Protocol:

-

Xenopus laevis Oocyte Preparation:

-

Harvest oocytes from mature female Xenopus laevis frogs.

-

Treat with collagenase to remove the follicular cell layer.

-

Select healthy stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Synthesize cRNA encoding the nematode SLO-1 channel subunit of interest.

-

Microinject a defined amount of cRNA (e.g., 15 ng) into each oocyte.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-1.5 MΩ). One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential (e.g., 0 mV or -40 mV).

-

Apply a voltage-step protocol, for example, from the holding potential to a range of test potentials (e.g., +40 mV to -160 mV in -20 mV decrements) to elicit channel currents.

-

-

This compound Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the recording solution to the desired final concentrations.

-

Apply this compound to the oocyte by perfusing the recording chamber with the drug-containing solution.

-

Record channel activity before, during, and after drug application to determine its effect on current amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak current at each test potential.

-

Construct current-voltage (I-V) curves to visualize the effect of this compound on the channel's electrical properties.

-

Calculate EC50 values by fitting the concentration-response data to a suitable equation.

-

In Vitro Nematode Larval Motility/Survival Assay

This assay is used to determine the IC50 of this compound on nematode larvae.

Protocol:

-

Larval Preparation:

-

Obtain infective third-stage larvae (L3) of the nematode species of interest.

-

Wash the larvae extensively to remove any contaminants.

-

-

Assay Setup:

-

Dispense a known number of larvae (e.g., 40-50) into each well of a 96-well plate containing a suitable medium (e.g., M9 buffer).

-

Prepare serial dilutions of this compound in the assay medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects larval motility (e.g., < 0.5%).

-

-

Drug Exposure and Incubation:

-

Add the this compound dilutions to the wells containing the larvae. Include a vehicle control (medium with solvent only).

-

Incubate the plates at an appropriate temperature (e.g., 21°C) for a defined period (e.g., 24, 48, or 72 hours).

-

-

Motility/Survival Assessment:

-

Assess larval motility or survival at specified time points. This can be done manually by microscopic observation or using an automated system like a WMicrotracker, which detects larval movement through infrared microbeam interruptions.

-

For manual assessment, larvae are often scored as motile or non-motile. For automated systems, a motility score is generated.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of motility or survival for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a non-linear regression model.

-

In Vivo Efficacy in a Rodent Model of Helminth Infection

This protocol describes the general procedure for evaluating the in vivo efficacy of this compound against an intestinal nematode infection in a rodent model.

Protocol:

-

Animal Infection:

-

Select a suitable rodent model (e.g., mice or hamsters) and the corresponding nematode species (e.g., Trichuris muris in mice, Ancylostoma ceylanicum in hamsters).

-

Infect the animals with a standardized number of infective eggs or larvae via oral gavage or subcutaneous injection, depending on the parasite's life cycle.

-

-

Drug Formulation and Administration:

-

Prepare a stable formulation of this compound for oral administration (e.g., a suspension in a vehicle like 7% Tween-80 and 3% ethanol in water).

-

Treat the infected animals with a single oral dose of this compound at various concentrations. A vehicle control group must be included.

-

-

Efficacy Assessment:

-

Collect feces from the animals for a set period post-treatment (e.g., 3 days) and count the number of expelled worms.

-

At the end of the study period, euthanize the animals and harvest the intestines.

-

Count the number of worms remaining in the intestines.

-

-

Data Analysis:

-

Calculate the total worm burden for each animal (expelled worms + remaining worms).

-

Determine the percentage of worm burden reduction for each treatment group compared to the vehicle control group using the formula: [(mean worm burden of control group - mean worm burden of treated group) / mean worm burden of control group] x 100.

-

Calculate the ED50 (effective dose for 50% worm reduction) by plotting the percentage of worm burden reduction against the log of the this compound dose and fitting the data to a suitable regression model.

-

Conclusion

This compound stands out as a powerful and innovative anthelmintic with a unique dual mechanism of action that is effective against a wide range of parasitic nematodes, including those resistant to older drug classes. The comprehensive data and detailed protocols presented in this guide underscore its significance in the fields of veterinary and human medicine. Further research and clinical development of this compound are crucial for addressing the growing challenge of anthelmintic resistance and for the control of neglected tropical diseases such as onchocerciasis.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Diethylcarbamazine mediated potentiation of this compound induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 4. This compound AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with this compound | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. The Cyclooctadepsipeptide Anthelmintic this compound Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of this compound in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of this compound as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. avmajournals.avma.org [avmajournals.avma.org]

The Latrophilin Receptor: A Key Target for the Anthelmintic Emodepside

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Emodepside is a novel cyclooctadepsipeptide anthelmintic with a unique mode of action, rendering it effective against nematode populations resistant to conventional drug classes. Its mechanism involves a complex interplay with at least two primary molecular targets: the presynaptic latrophilin (LAT-1) receptor and the SLO-1 calcium-activated potassium channel. This dual-target engagement leads to a profound neuromuscular disruption in the parasite, manifesting as flaccid paralysis, inhibition of feeding (pharyngeal pumping), and cessation of reproduction. This technical guide provides a detailed examination of the latrophilin receptor as a crucial target for this compound. It consolidates key quantitative data, outlines detailed experimental protocols used to elucidate this interaction, and presents signaling pathways and experimental workflows through structured diagrams. This document is intended to serve as a comprehensive resource for researchers in parasitology, pharmacology, and anthelmintic drug development.

Introduction

Parasitic nematode infections pose a significant threat to human and animal health globally. The emergence of widespread resistance to classical anthelmintics, such as benzimidazoles, levamisole, and macrocyclic lactones, has created an urgent need for new drugs with novel mechanisms of action.[1][2] this compound, a semi-synthetic derivative of the fungal metabolite PF1022A, represents a promising new class of anthelmintics.[3][4] It is effective against a variety of gastrointestinal nematodes.[3]

The primary molecular targets of this compound in nematodes are the latrophilin-like G-protein coupled receptor (GPCR), specifically LAT-1, and the SLO-1 large-conductance calcium-activated potassium (BK) channel.[1][5][6][7] The interaction with these two distinct targets results in a potent and multifaceted disruption of nematode physiology. The effect on the pharyngeal muscle, which is critical for feeding, is primarily mediated through the LAT-1 receptor.[5][7][8][9] In contrast, the effects on body wall muscle and locomotion are largely attributed to the direct activation of SLO-1 channels.[5][6][9] This guide focuses specifically on the LAT-1 receptor, detailing its signaling pathway and the experimental approaches used to characterize it as a key this compound target.

The Latrophilin Receptor (LAT-1)

Latrophilins are a subfamily of adhesion G-protein coupled receptors (aGPCRs), characterized by a large extracellular N-terminus and a seven-transmembrane domain.[5][10][11] A key feature of many aGPCRs, including latrophilin, is their cleavage at a conserved GPCR proteolysis site (GPS) into an N-terminal fragment (NTF) and a C-terminal fragment (CTF), which remain non-covalently associated.[5][12] In nematodes like Caenorhabditis elegans, the homolog LAT-1 is essential for coordinating oriented cell division during embryonic development and plays roles in neurotransmitter release.[10][11][13] In mammals, latrophilins are involved in critical neuronal functions, including synapse formation and signaling.[14][15] Their dual role in cell adhesion and signal transduction makes them complex and intriguing drug targets.[10]

This compound's Mechanism of Action via Latrophilin

This compound's action on the nematode pharynx is initiated by its binding to the presynaptic LAT-1 receptor.[3][4] This binding event triggers a downstream intracellular signaling cascade that culminates in the paralysis of the pharyngeal muscle.[3][4]

The established signaling pathway is as follows:

-

Receptor Binding and G-Protein Activation: this compound binds to LAT-1, activating a heterotrimeric Gq-alpha protein.[3][4]

-

PLCβ Activation and DAG Mobilization: The activated Gqα subunit stimulates phospholipase C-beta (PLCβ).[3][4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Presynaptic Protein Activation: DAG activates key presynaptic proteins, including UNC-13 and synaptobrevin, which are essential components of the synaptic vesicle release machinery.[3][4]

-

Neurotransmitter Release: The activation of this machinery leads to the release of an as-yet-unidentified inhibitory neurotransmitter or modulator from presynaptic vesicles.[3][4]

-

Postsynaptic Effect and Paralysis: This transmitter acts on postsynaptic receptors on the pharyngeal muscle, inducing hyperpolarization or inhibition, which results in a flaccid paralysis of the pharynx.[3][4] This prevents the nematode from feeding, ultimately leading to starvation and death.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from studies on this compound, providing context for its potency and physiological effects. Direct binding affinity (Kd) or potency (EC50/IC50) of this compound specifically at the LAT-1 receptor is not yet published; however, data from cellular and organismal assays demonstrate its potent activity.

| Parameter | Value | Organism / System | Description / Effect | Reference |

| IC₅₀ (Locomotion) | 3.7 nM | C. elegans (Adult) | Inhibition of body bend generation on agar. | [16] |

| IC₅₀ (Locomotion) | 13.4 nM | C. elegans (L4 Larva) | Inhibition of body bend generation on agar. | [16] |

| IC₅₀ (Motility) | Sex-dependent | Brugia malayi (Adult) | This compound is more potent in immobilizing adult males than females. | [17] |

| Effective Concentration | 500 nM | C. elegans (Adult) | Almost total inhibition of egg-laying within one hour. | [16] |

| Channel Conductance | 110 ± 3 pS | O. volvulus SLO-1A | Main open-state conductance of the related SLO-1 channel target expressed in HEK 293 cells. | [18] |

| Human Plasma LLOQ | 1 ng/mL | Human | Lower Limit of Quantitation for this compound in plasma from clinical studies. | [19] |

| Human Plasma Half-Life | > 500 hours | Human | Terminal elimination half-life after oral administration. | [19] |

| NOAEL (4-week) | 5 mg/kg/day | Rats, Dogs | No Observed Adverse Effect Level from repeat oral dose toxicity studies. | [20] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of electrophysiology, calcium imaging, and behavioral assays.

Electrophysiological Analysis (Voltage-Clamp)

Voltage-clamp is a powerful technique used to measure the ion currents across the membranes of excitable cells while holding the membrane voltage at a set level.[21][22] It is essential for studying the effects of drugs on ion channels and neuromuscular junctions.

Methodology: Two-Electrode Voltage-Clamp (TEVC) on Ascaris suum Muscle

This protocol is adapted from studies investigating the electrophysiological effects of this compound on nematode muscle flaps.[1][23]

-

Preparation: Dissect a single Ascaris suum muscle flap and pin it to the bottom of a recording chamber filled with a suitable saline solution.

-

Impaling: Impale a single muscle cell with two sharp glass microelectrodes (filled with 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current.

-

Clamping: Using a voltage-clamp amplifier, set a holding potential (e.g., -30 mV). The amplifier will inject the necessary current to maintain this voltage.[21][22]

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with a saline solution containing this compound at the desired concentration.

-

Recording: Record the changes in membrane current required to hold the cell at the command potential. This compound's activation of LAT-1 and subsequent downstream effects will alter postsynaptic currents, which are measured by the amplifier.

-

Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and other properties induced by the drug.

Intracellular Calcium Imaging

Since the LAT-1 signaling cascade involves PLCβ and the potential generation of IP3, it can lead to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[5][12][24] Calcium imaging allows for the direct visualization of these intracellular concentration changes.[25][26][27]

Methodology: Agonist Screening using Calcium Indicators

This protocol describes a general method for detecting intracellular calcium transients in response to a compound like this compound.[24]

-

Cell Preparation: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the nematode LAT-1 gene).

-

Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) or utilize cells stably expressing a genetically encoded calcium indicator (e.g., GCaMP).[24][26]

-

Imaging Setup: Place the prepared cells on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Baseline Measurement: Record the baseline fluorescence of the cells for a short period before stimulation.

-

Stimulation: Add this compound to the imaging buffer.

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in intracellular Ca²⁺ will cause a corresponding increase in the indicator's fluorescence.

-

Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to measure the magnitude and kinetics of the calcium response triggered by this compound.

C. elegans Behavioral Assays

The free-living nematode C. elegans is an excellent model for assessing the in-vivo effects of anthelmintics due to its genetic tractability and well-characterized behaviors.[2]

Methodology: Locomotion and Egg-Laying Assays

These protocols are adapted from studies quantifying the physiological impact of this compound.[16]

-

Locomotion (Thrashing) Assay:

-

Place individual adult worms in a droplet of M9 buffer in a multi-well plate.

-

Add this compound to the buffer to achieve the desired final concentration.

-

After a set incubation period (e.g., 1 hour), count the number of thrashes (one full sinusoidal movement) per minute.

-

Compare the thrashing rate of treated worms to vehicle-control worms to determine the percentage of inhibition.

-

-

Egg-Laying Assay:

-

Synchronize a population of worms so they are at the young adult stage.

-

Expose the worms to this compound (e.g., 500 nM) in liquid culture or on agar plates.

-

After 1-2 hours, mount the worms on an agar pad on a microscope slide.

-

Count the number of eggs retained in the uterus. A paralytic effect on the egg-laying muscles leads to an accumulation of eggs.[16]

-

Conclusion and Future Directions

The latrophilin receptor LAT-1 is a validated and critical target for the anthelmintic this compound, primarily mediating its potent inhibitory effects on nematode pharyngeal function. The signaling cascade, involving Gqα, PLCβ, and DAG, represents a unique mechanism of action that distinguishes this compound from all other anthelmintic classes. This novel pathway provides a powerful tool against drug-resistant parasite populations.

While significant progress has been made, several areas warrant further investigation:

-

Identification of the Endogenous Ligand: The natural ligand for LAT-1 in nematodes remains unknown. Its identification could provide deeper insights into nematode physiology.

-

Identification of the Downstream Neurotransmitter: The specific inhibitory neurotransmitter released by this compound's action is yet to be identified.

-

Structural Biology: High-resolution structures of this compound bound to the LAT-1 receptor would be invaluable for understanding the precise molecular interactions and could guide the design of new, even more potent derivatives.

-

Pathway Crosstalk: Further research is needed to fully understand the interplay between the LAT-1 signaling pathway and the direct effects of this compound on SLO-1 channels, which together produce the complete anthelmintic phenotype.

Continued exploration of the this compound-latrophilin interaction will not only enhance our understanding of this important drug but also pave the way for the development of the next generation of anthelmintics.

References

- 1. On the mode of action of this compound: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural variation in Caenorhabditis elegans responses to the anthelmintic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The latrophilins, “split-personality” receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 7. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis | PLOS Pathogens [journals.plos.org]

- 10. tandfonline.com [tandfonline.com]

- 11. The adhesion GPCR latrophilin - a novel signaling cascade in oriented cell division and anterior-posterior polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The adhesion GPCR latrophilin – a novel signaling cascade in oriented cell division and anterior-posterior polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Latrophilin GPCR signaling mediates synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Effects of the novel anthelmintic this compound on the locomotion, egg-laying behaviour and development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound has sex-dependent immobilizing effects on adult Brugia malayi due to a differentially spliced binding pocket in the RCK1 region of the SLO-1 K channel | PLOS Pathogens [journals.plos.org]

- 18. Effects of this compound on Single-Channel Properties of Onchocerca volvulus SLO-1A (BK) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety, tolerability and pharmacokinetics of this compound, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dndi.org [dndi.org]

- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 22. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 23. On the mode of action of this compound: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inferring Neuronal Dynamics from Calcium Imaging Data Using Biophysical Models and Bayesian Inference - PMC [pmc.ncbi.nlm.nih.gov]

Emodepside's Action on SLO-1 Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic cyclooctadepsipeptide, is an anthelmintic drug with a novel mechanism of action that circumvents resistance to classical anthelmintics. Its primary molecular target is the SLO-1 potassium channel, a large-conductance, calcium-activated potassium channel (BK channel) crucial for regulating neuronal and muscular excitability in nematodes. This technical guide provides an in-depth analysis of the interaction between this compound and SLO-1 channels, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented herein is intended to support further research and development of this compound and other SLO-1-targeting anthelmintics.

Introduction

Parasitic nematode infections pose a significant threat to human and animal health globally. The emergence of resistance to conventional anthelmintics necessitates the development of new drugs with unique modes of action. This compound represents a promising class of compounds that effectively paralyzes and kills a broad spectrum of nematodes. Genetic and electrophysiological studies have unequivocally identified the SLO-1 potassium channel as the principal target of this compound.[1][2][3] This channel, homologous to the mammalian BK channel, plays a pivotal role in modulating neurotransmitter release and muscle contraction by controlling potassium ion efflux and subsequent cell hyperpolarization.[1][4] this compound's interaction with SLO-1 leads to an increase in the channel's open probability, resulting in a sustained hyperpolarization of neuronal and muscle cells, which ultimately causes flaccid paralysis of the worm.[1][5] This guide delves into the specifics of this interaction, providing a comprehensive resource for the scientific community.

Quantitative Analysis of this compound's Effect on SLO-1 Channels

The effects of this compound on SLO-1 channel activity have been quantified in various heterologous expression systems. The following tables summarize key data from these studies, providing a comparative overview of this compound's potency and efficacy on different SLO-1 orthologs.

Table 1: Electrophysiological Effects of this compound on SLO-1 Channels

| SLO-1 Ortholog | Expression System | This compound Concentration | Effect | Reference |

| Caenorhabditis elegans SLO-1a | Xenopus laevis oocytes | 1-10 µM | Significantly increased currents over a wide range of step potentials in the absence of increased intracellular Ca2+ | [6][7] |

| C. elegans SLO-1 | HEK293 cells | 100 nM | +73.0 ± 17.4% facilitation of currents | [8] |

| Onchocerca volvulus SLO-1A | HEK293 cells | 0.3 µM & 1.0 µM | Increased mean current amplitudes, open-burst times, and open probability | [9] |

| Brugia malayi SLO-1f | Xenopus laevis oocytes | EC50 = 5 ± 1 µM | Concentration-dependent increase in outward currents | [10] |

| Human KCNMA1 | HEK293 cells | 100 nM | Transient facilitation (+33.5 ± 9%) followed by sustained inhibition (-52.6 ± 9.8%) | [8] |

Table 2: Single-Channel Conductance of SLO-1 Channels

| SLO-1 Ortholog | Expression System | Main Open-State Conductance | Reference |

| Onchocerca volvulus SLO-1A | HEK293 cells | 110 ± 3 pS | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on SLO-1 channels.

Heterologous Expression of SLO-1 Channels in Xenopus laevis Oocytes

This protocol describes the expression of SLO-1 channels in Xenopus oocytes for subsequent electrophysiological analysis using two-electrode voltage-clamp (TEVC).

Protocol:

-

cRNA Preparation:

-

Linearize the plasmid DNA containing the SLO-1 coding sequence.

-

Synthesize capped cRNA in vitro using a commercially available transcription kit.

-

Purify the cRNA and verify its integrity and concentration.

-

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Wash the defolliculated oocytes and incubate them in a suitable medium (e.g., ND96).

-

-

cRNA Injection:

Two-Electrode Voltage-Clamp (TEVC) Recording from Oocytes

TEVC is used to measure the whole-cell currents flowing through the expressed SLO-1 channels.

Protocol:

-

Solution Preparation:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Electrode Solution: 3 M KCl.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

-

Data Acquisition:

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit channel opening.[12]

-

Record the resulting currents using a suitable amplifier and data acquisition software.

-

To test the effect of this compound, perfuse the recording chamber with a solution containing the desired concentration of the drug and record the changes in current.

-

Heterologous Expression of SLO-1 Channels in HEK293 Cells

HEK293 cells are a mammalian cell line commonly used for patch-clamp electrophysiology.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Transfect the cells with a plasmid containing the SLO-1 coding sequence using a suitable transfection reagent (e.g., Lipofectamine). Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

-

-

Cell Preparation for Recording:

-

Plate the transfected cells onto glass coverslips 24-48 hours post-transfection.

-

Prior to recording, transfer a coverslip to the recording chamber.

-

Whole-Cell Patch-Clamp Recording from HEK293 Cells

This technique allows for the measurement of ionic currents through the entire cell membrane.

Protocol:

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH 7.2.[8]

-

-

Pipette Preparation:

-

Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.

-

-

Recording Procedure:

-

Approach a transfected cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

-

Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage protocols to elicit SLO-1 currents.[8]

-

Record the currents before and after the application of this compound to the external solution.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound's action and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathways of this compound's action on SLO-1 channels.

Caption: A typical experimental workflow for characterizing this compound's effect on SLO-1.

Conclusion

This compound's potent and specific activation of nematode SLO-1 potassium channels represents a significant advancement in anthelmintic therapy. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers investigating the molecular pharmacology of this compound and for those engaged in the discovery of novel anthelmintics targeting ion channels. Further elucidation of the precise binding site of this compound on the SLO-1 channel and the intricate details of the downstream signaling pathways will undoubtedly pave the way for the design of even more effective and selective anthelmintic agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and this compound Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 5. Frontiers | this compound: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 6. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with this compound | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cyclooctadepsipeptide Anthelmintic this compound Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on Single-Channel Properties of Onchocerca volvulus SLO-1A (BK) Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. This compound targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis | PLOS Pathogens [journals.plos.org]

The Rise of a Novel Anthelmintic: A Technical Guide to the Discovery and Origin of Cyclooctadepsipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to conventional anthelmintics has created an urgent need for novel therapeutic agents. The cyclooctadepsipeptide class of natural products represents a significant advancement in the field of parasitology, offering a unique mechanism of action against a broad spectrum of nematodes. This technical guide provides an in-depth exploration of the discovery, origin, and biological characterization of these complex molecules, with a primary focus on the parent compound PF1022A and its semi-synthetic derivative, emodepside. Detailed experimental protocols for the isolation, purification, and biological evaluation of cyclooctadepsipeptides are presented, alongside a comprehensive summary of their quantitative data. Furthermore, this guide employs visual diagrams to elucidate the biosynthetic pathway and the molecular mechanism of action, providing a valuable resource for researchers and professionals in drug development.

Discovery and Origin

The journey of the cyclooctadepsipeptide class began in the early 1990s with the discovery of PF1022A.[1][2] This novel anthelmintic compound was isolated from the mycelia of the fungus Mycelia sterilia, a species belonging to the microflora found on the leaves of the Japanese camellia, Camellia japonica.[1][2][3] This discovery marked the advent of a new class of anthelmintics with a distinct chemical architecture and mode of action compared to existing drugs like benzimidazoles, levamisole, and ivermectin.[1][2][4]

Subsequent research led to the isolation of other naturally occurring analogues, including PF1022B, C, D, and E, from the same fungal culture.[3] The potent and broad-spectrum activity of PF1022A against gastrointestinal nematodes spurred further investigation and development.[3][5] A significant milestone in this journey was the creation of this compound, a semi-synthetic derivative of PF1022A. This compound is characterized by the addition of a morpholine ring to each of the two D-phenyllactic acid residues of the parent compound.[2][4] This modification enhanced its anthelmintic properties, leading to its successful commercialization as a veterinary drug.

Table 1: Key Milestones in the Discovery of Cyclooctadepsipeptides

| Year | Milestone | Key Compound(s) | Producing Organism | Reference(s) |

| Early 1990s | Discovery of the first anthelmintically active cyclooctadepsipeptide | PF1022A | Mycelia sterilia (Rosellinia sp.) | [1][2] |

| Post-discovery | Isolation of natural analogues | PF1022B, C, D, E | Mycelia sterilia (Rosellinia sp.) | [3] |

| Development | Synthesis of a more potent derivative | This compound | Semi-synthetic from PF1022A |

Biosynthesis of Cyclooctadepsipeptides

Cyclooctadepsipeptides are synthesized by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[6][7] The synthetase responsible for PF1022A production, named PFSYN, is a 350-kDa enzyme that operates via a thiotemplate mechanism, similar to other peptide synthetases like the enniatin synthetase.[6][7]

The biosynthesis involves the sequential activation and condensation of precursor molecules. The primary substrates for PF1022A synthesis are L-leucine, D-lactate, and D-phenyllactate.[6][7] The process is initiated by the adenylation (A) domain of the NRPS, which activates the amino and hydroxy acids using ATP. These activated substrates are then transferred to a thiolation (T) domain, where they are covalently bound as thioesters. A key modification, the N-methylation of L-leucine, occurs after its attachment to the enzyme.[6][7] The condensation (C) domain then catalyzes the formation of dipeptidol units, which are subsequently condensed in a head-to-tail fashion to form the final cyclooctadepsipeptide structure.[8][6][7] The low specificity of the D-hydroxy acid binding site allows for the incorporation of either D-lactate or D-phenyllactate, leading to the production of different PF1022 analogues.[6][7]

Mechanism of Action

The anthelmintic efficacy of cyclooctadepsipeptides stems from their unique mode of action, which is distinct from other classes of anthelmintics.[1][9] Their primary target is a calcium-activated potassium channel encoded by the slo-1 gene in nematodes.[9] this compound acts as a potent activator of this channel, leading to an influx of potassium ions and subsequent hyperpolarization of the neuronal and muscle cell membranes.[9][10] This results in the inhibition of pharyngeal pumping and locomotion, ultimately causing a flaccid paralysis of the worm.[1][4]

Interestingly, the effect of this compound on the SLO-1 channel is selective for the nematode isoform. While it can modulate insect and human SLO channels, it only causes a sustained activation of the nematode channel, which is believed to be the basis for its potent and selective anthelmintic activity.[9][10]

In addition to the SLO-1 channel, a latrophilin-like receptor, HC110R in Haemonchus contortus, has been identified as another target for cyclooctadepsipeptides.[1][2] Binding to this receptor is also thought to play a role in the disruption of pharyngeal pumping.[1][2]

Experimental Protocols

Isolation and Purification of PF1022A from Mycelia sterilia

This protocol is based on methodologies described for the extraction and purification of cyclodepsipeptides from fungal cultures.

4.1.1. Fermentation

-

Inoculate a suitable liquid medium with a culture of Mycelia sterilia PF1022.

-

Incubate the culture under appropriate conditions of temperature, aeration, and agitation to promote fungal growth and production of PF1022A.

-

Monitor the production of PF1022A using analytical techniques such as HPLC.

4.1.2. Extraction

-

After the fermentation period, separate the mycelia from the culture broth by filtration.

-

Extract the mycelial cake with a mixture of acetone and water (e.g., 60% acetone). Stir the mixture for a sufficient period to ensure efficient extraction.

-

Filter the mixture to remove the mycelial debris.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extract the aqueous concentrate with an immiscible organic solvent such as ethyl acetate.

-

Separate the organic layer and concentrate it to obtain a crude extract containing PF1022A.

4.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of chloroform and ethyl acetate, to separate PF1022A from other components.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing PF1022A.

-

Pool the PF1022A-containing fractions and concentrate them.

-

For further purification, perform gel filtration chromatography using a medium like Sephadex LH-20.

-

Finally, purify PF1022A to homogeneity using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

4.1.4. Characterization

-

Confirm the identity and purity of the isolated PF1022A using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anthelmintic Activity Assay: Larval Motility Inhibition

This protocol describes a general method for assessing the anthelmintic activity of cyclooctadepsipeptides against nematode larvae.

-

Preparation of Larvae: Obtain infective third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus).

-

Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a multi-well plate, add a defined number of L3 larvae to each well containing the appropriate culture medium.

-

Treatment: Add the test compound dilutions to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Motility Assessment: At each time point, visually assess the motility of the larvae under a microscope. Score the motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

Data Analysis: Calculate the percentage of larval motility inhibition for each concentration compared to the controls. Determine the IC50 value (the concentration that inhibits 50% of larval motility).

Electrophysiological Analysis of SLO-1 Channel Modulation

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to study the effect of this compound on nematode SLO-1 channels.

-

Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes for injection.

-

cRNA Injection: Inject oocytes with cRNA encoding the nematode SLO-1 channel subunit.

-

Incubation: Incubate the injected oocytes for 2-4 days to allow for channel expression.

-

Electrophysiology Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit channel opening and record the resulting currents.

-

-

Compound Application: Perfuse the oocyte with the recording solution containing the desired concentration of this compound.

-

Post-treatment Recording: After a defined incubation period with this compound, repeat the voltage-step protocol and record the currents.

-

Data Analysis: Compare the current-voltage relationships and channel kinetics before and after the application of this compound to determine its effect on the SLO-1 channel.

Quantitative Data Summary

The biological activity of cyclooctadepsipeptides has been quantified in various studies. The following tables summarize some of the key findings.

Table 2: In Vitro Anthelmintic Activity of this compound

| Nematode Species | Stage | Assay Duration (h) | IC50 (µM) | Reference(s) |

| Trichuris muris | Adult | 24 | < 4 | [11] |

| Ancylostoma ceylanicum | Adult | 24 | < 0.005 | [11] |

| Necator americanus | Adult | 24 | < 0.005 | [11] |

| Heligmosomoides polygyrus | Adult | 24 | < 4 | [11] |

| Strongyloides ratti | Adult | 24 | < 4 | [11] |

| Schistosoma mansoni | Adult | 24 | 30-50 | [11] |

| Schistosoma haematobium | Adult | 24 | 30-50 | [11] |

Table 3: In Vivo Anthelmintic Activity of this compound

| Host | Nematode Species | Administration | Dose (mg/kg) | Efficacy (Worm Burden Reduction %) | Reference(s) |

| Hamster | Ancylostoma ceylanicum | Oral | 2.5 | 100 | [11] |

| Hamster | Necator americanus | Oral | 2.5 | 100 | [11] |

| Mouse | Trichuris muris | Oral | 10 | 85.9 | [11] |

| Mouse | Trichuris muris | Oral | 2.5 | 69.6 | [11] |

| Cat | Aelurostrongylus abstrusus | Topical (twice) | 3 | 99.2 | [12] |

Table 4: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose, Liquid Formulation)

| Dose (mg) | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | tmax (h) | Terminal Half-life (h) | Reference(s) |

| 1 | 2.9 | 49.8 | 4.0 | > 500 | [13] |

| 5 | 15.3 | 258 | 4.0 | > 500 | [13] |

| 10 | 31.8 | 542 | 4.0 | > 500 | [13] |

| 20 | 66.2 | 1180 | 4.0 | > 500 | [13] |

| 40 | 129 | 2420 | 4.0 | > 500 | [13] |

Conclusion

The discovery of the cyclooctadepsipeptide class, originating from a fungal metabolite, has provided a much-needed novel class of anthelmintics. Their unique chemical structure and mechanism of action, primarily targeting the nematode SLO-1 potassium channel, offer a valuable tool in the fight against parasitic nematode infections, particularly in the face of growing drug resistance. The successful development of the semi-synthetic derivative, this compound, for veterinary use underscores the therapeutic potential of this compound class. Further research into the biosynthesis, mechanism of action, and structure-activity relationships of cyclooctadepsipeptides holds promise for the development of new and improved anthelmintics for both veterinary and human medicine. This technical guide provides a foundational resource for scientists and researchers to build upon in their efforts to combat parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0382173A2 - PF 1022 substance, method of producing same and anthelmintic composition containing same - Google Patents [patents.google.com]

- 4. A new anthelmintic cyclodepsipeptide, PF1022A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. healthbiotechpharm.org [healthbiotechpharm.org]

- 6. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

- 7. zamanianlab.org [zamanianlab.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | A Novel In Vitro Tool to Study Cyst Nematode Chemotaxis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of this compound in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety, tolerability and pharmacokinetics of this compound, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Nematocidal Activity of Emodepside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, represents a significant advancement in anthelmintic therapy due to its novel mechanism of action and broad-spectrum efficacy against a wide range of nematodes, including those resistant to other drug classes.[1] This technical guide provides a comprehensive overview of the nematocidal activity of this compound, focusing on its molecular targets, signaling pathways, and quantitative efficacy. Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are provided, alongside structured data presentations and visualizations to facilitate a deeper understanding of its pharmacological profile for research and drug development purposes.

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect through a unique mechanism of action that distinguishes it from other classes of nematocides.[1] Its primary targets are the latrophilin (LAT-1) receptor and the calcium-activated potassium channel, SLO-1.[2]

1.1. The Latrophilin Receptor Pathway

This compound binds to the presynaptic latrophilin receptor (LAT-1), a G-protein coupled receptor, in nematodes.[2][3][4] This binding event initiates a downstream signaling cascade through the activation of a Gq alpha protein and phospholipase-C beta.[3][4] This leads to the mobilization of diacylglycerol (DAG), which in turn activates UNC-13 and synaptobrevin, proteins crucial for synaptic vesicle priming and fusion.[3][4] The culmination of this pathway is the release of a currently unidentified inhibitory neurotransmitter or neuromodulator at the neuromuscular junction.[3][4] This ultimately results in the flaccid paralysis of the nematode's pharynx and somatic musculature, leading to cessation of feeding and movement, and eventual death.[2][3]

1.2. The SLO-1 Potassium Channel

In addition to the latrophilin pathway, this compound also acts on the SLO-1 potassium channel, a calcium-activated potassium channel.[2] The activation of SLO-1 channels by this compound leads to an efflux of potassium ions, causing hyperpolarization of the neuronal and muscle cell membranes.[2] This hyperpolarization inhibits synaptic transmission and muscle contraction, contributing to the paralytic effect of the drug.[2] Genetic studies in Caenorhabditis elegans have demonstrated that nematodes with mutations in the slo-1 gene exhibit resistance to this compound, highlighting the critical role of this channel in its mechanism of action.

Caption: this compound's dual mechanism of action on nematode neurons and muscles.

Quantitative Data on Nematocidal Activity

The broad-spectrum activity of this compound has been demonstrated against a multitude of nematode species in both in vitro and in vivo studies.

2.1. In Vitro Efficacy

The in vitro activity of this compound is typically assessed by determining the concentration that inhibits larval motility or development by 50% (IC50).

| Nematode Species | Life Stage | IC50 (µM) | Incubation Time | Reference |

| Trichuris muris | L1 | 3.7 | 24h | [5] |

| Adult | < 2.5 | 24h | [5] | |

| Ancylostoma ceylanicum | L3 | < 1 | 24h | [5] |

| Adult | < 0.005 | 24h | [5] | |

| Necator americanus | L3 | < 0.25 | 24h | [5] |

| Adult | < 0.005 | 24h | [5] | |

| Heligmosomoides polygyrus | L3 | < 2.5 | 24h | [5] |

| Adult | < 0.5 | 24h | [5] | |

| Strongyloides ratti | L3 | < 1 | 24h | [5] |

| Acanthocheilonema viteae | Microfilariae | 0.01 | 72h | [6] |

| Brugia malayi | Microfilariae | 0.064 | 72h | [7] |

| Brugia pahangi | Microfilariae | 0.025 | 72h | [7] |

| Adult Male | 0.14 | 24h | [7] | |

| Adult Female | 0.24 | 24h | [7] | |

| Dirofilaria immitis | Microfilariae | 0.01 | 72h | [7] |

| L3 | 0.006 | 72h | [7] | |

| L4 | 0.009 | 72h | [7] | |

| Onchocerca gutturosa | Adult Male | 0.001 | 120h | [7] |

| Onchocerca lienalis | Microfilariae | 0.02 | - | [7] |

2.2. In Vivo Efficacy

In vivo studies are crucial for determining the therapeutic potential of an anthelmintic. Efficacy is often measured as the percentage reduction in worm burden or fecal egg count.